molecular formula C23H24N2O5S B296765 N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide

Cat. No. B296765
M. Wt: 440.5 g/mol
InChI Key: VCFGAHWZKZZEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide, also known as BML-210, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BML-210 is a synthetic compound that belongs to the class of N-phenylanthranilic acid derivatives. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide inhibits the activation of NF-κB by preventing the degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating caspases. In vivo studies have shown that N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide reduces inflammation and oxidative stress in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide in lab experiments include its high potency and specificity towards the NF-κB signaling pathway. N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for therapeutic applications. However, the limitations of using N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide in lab experiments include its low solubility in water and its high cost of synthesis.

Future Directions

There are several future directions for the research on N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide. One potential direction is to investigate the potential therapeutic applications of N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide in other disease conditions such as autoimmune diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide to improve its solubility and reduce its cost. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide and its downstream signaling pathways.

Synthesis Methods

The synthesis of N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide involves the reaction of 2,4-dimethoxyaniline with 1,1'-biphenyl-2-carboxylic acid in the presence of thionyl chloride. The resulting product is then reacted with N-methylsulfonyl chloride to obtain the final product, N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide. The chemical structure of N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide is shown below:

Scientific Research Applications

N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C23H24N2O5S/c1-29-18-13-14-21(22(15-18)30-2)25(31(3,27)28)16-23(26)24-20-12-8-7-11-19(20)17-9-5-4-6-10-17/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

VCFGAHWZKZZEJL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C)OC

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C)OC

Origin of Product

United States

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